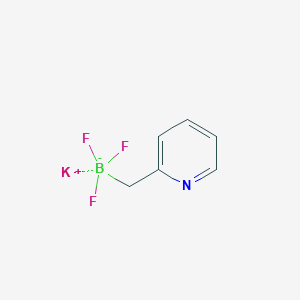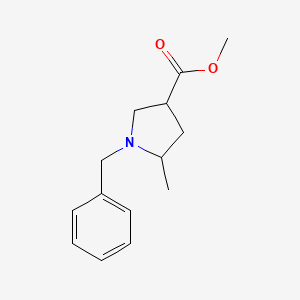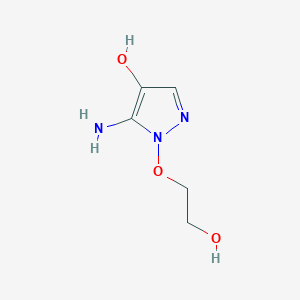
5-Amino-1-(2-hydroxyethoxy)-1H-pyrazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-(2-hydroxyethoxy)-1H-pyrazol-4-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been widely studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both amino and hydroxyethoxy groups in this compound makes it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-hydroxyethoxy)-1H-pyrazol-4-ol can be achieved through several methods. One common approach involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds, followed by cyclization. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired pyrazole derivative. The reaction is typically carried out in ethanol at reflux temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-1-(2-hydroxyethoxy)-1H-pyrazol-4-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro-pyrazole derivatives, while substitution of the hydroxyl group can produce halogenated pyrazoles .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.
Medicine: Its derivatives have shown promise as anti-inflammatory and anticancer agents.
Wirkmechanismus
The mechanism of action of 5-Amino-1-(2-hydroxyethoxy)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In the case of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Aminouracil: A pyrimidine nucleobase with similar amino and hydroxyl functionalities.
5-Amino-1,2,4-triazine: Another heterocyclic compound with comparable biological activities.
Uniqueness
5-Amino-1-(2-hydroxyethoxy)-1H-pyrazol-4-ol stands out due to its unique combination of amino and hydroxyethoxy groups, which confer distinct chemical reactivity and biological properties.
Eigenschaften
Molekularformel |
C5H9N3O3 |
|---|---|
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
5-amino-1-(2-hydroxyethoxy)pyrazol-4-ol |
InChI |
InChI=1S/C5H9N3O3/c6-5-4(10)3-7-8(5)11-2-1-9/h3,9-10H,1-2,6H2 |
InChI-Schlüssel |
CJUPNUIQBCKKJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN(C(=C1O)N)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B12859768.png)
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide](/img/structure/B12859769.png)
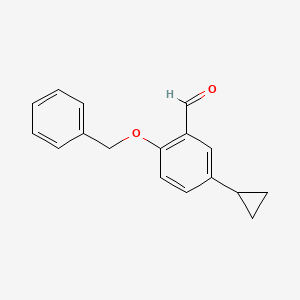
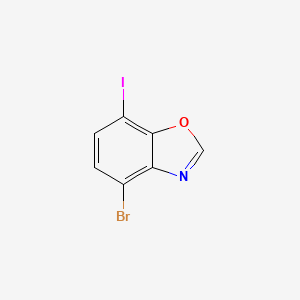
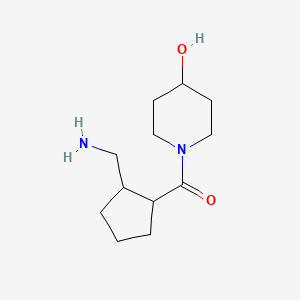
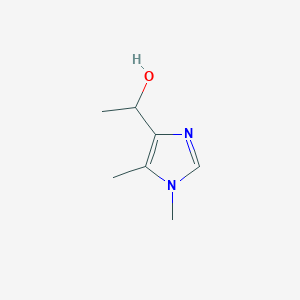
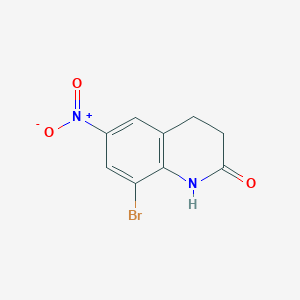
![Sodium [1,1'-biphenyl]-2-sulfonate](/img/structure/B12859821.png)
